molecular formula C27H20ClN3O3 B4317524 4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-CHLOROPHENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE

4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-CHLOROPHENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE

Cat. No.: B4317524
M. Wt: 469.9 g/mol
InChI Key: IBPHEHZHXPPYRY-UHFFFAOYSA-N
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Description

4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-CHLOROPHENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-CHLOROPHENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Chlorophenyl Group: This step may involve a Friedel-Crafts acylation reaction.

    Formation of the Pyrrole Ring: This can be synthesized via the Paal-Knorr synthesis.

    Cyclization to Form the Quinoline Core: This step may involve a Povarov reaction, which is a multi-component reaction involving an aniline, an aldehyde, and an alkene.

    Introduction of the Carbonitrile Group: This can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole and pyrrole rings.

    Reduction: Reduction reactions may target the carbonyl group in the quinoline ring.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

The compound may be investigated for its potential therapeutic applications. Quinoline derivatives are known for their activity against a variety of diseases, including malaria, cancer, and bacterial infections.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-CHLOROPHENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and quinoline rings may play a crucial role in binding to these targets, while the pyrrole and chlorophenyl groups may modulate the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are known for their antimalarial activity.

    Benzodioxole Derivatives: Compounds such as piperonyl butoxide, which is used as a pesticide synergist.

    Pyrrole Derivatives: Compounds such as pyrrole-2-carboxylic acid, which is used in the synthesis of pharmaceuticals.

Uniqueness

The unique combination of the benzodioxole, chlorophenyl, pyrrole, and quinoline moieties in 4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-CHLOROPHENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE may confer distinct biological activities and chemical properties that are not observed in other similar compounds.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-5-oxo-2-pyrrol-1-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClN3O3/c28-18-5-3-6-19(14-18)31-21-7-4-8-22(32)26(21)25(17-9-10-23-24(13-17)34-16-33-23)20(15-29)27(31)30-11-1-2-12-30/h1-3,5-6,9-14,25H,4,7-8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPHEHZHXPPYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N4C=CC=C4)C#N)C5=CC6=C(C=C5)OCO6)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-CHLOROPHENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
Reactant of Route 2
4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-CHLOROPHENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
Reactant of Route 3
4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-CHLOROPHENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
Reactant of Route 4
4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-CHLOROPHENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
Reactant of Route 5
Reactant of Route 5
4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-CHLOROPHENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
Reactant of Route 6
4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-CHLOROPHENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE

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